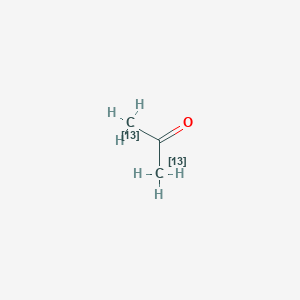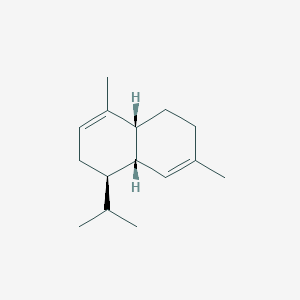
2-アセトキシメチル-3,4-ジメトキシピリジン
概要
説明
2-Acetoxymethyl-3,4-dimethoxypyridine is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including those used for treating schizophrenia and as an impurity in the synthesis of pantoprazole, an antiulcerative and gastric pump inhibitor .
科学的研究の応用
2-Acetoxymethyl-3,4-dimethoxypyridine has several scientific research applications:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
作用機序
Target of Action
2-Acetoxymethyl-3,4-dimethoxypyridine is a chemical compound related to pyridine derivatives. It is used as a reagent in the synthesis of (pyridinylmethyl)piperazinyl-substituted dibenzothiazepines and (azabenzimidazolylthio)alkoxy-substituted dihydroquinolinones . These compounds are used for pharmaceutical purposes, such as treating schizophrenia .
Mode of Action
. It likely interacts with its targets through chemical reactions, leading to the formation of the desired compounds.
Biochemical Pathways
, suggesting that it may indirectly influence pathways related to neurotransmission and neural function.
Result of Action
As a reagent, 2-Acetoxymethyl-3,4-dimethoxypyridine contributes to the synthesis of pharmaceutical compounds used in the treatment of schizophrenia . The molecular and cellular effects of its action would therefore be seen in the properties and actions of these synthesized compounds.
生化学分析
Biochemical Properties
2-Acetoxymethyl-3,4-dimethoxypyridine acts as a reagent in the synthesis of (pyridinylmethyl)piperazinyl-substituted dibenzothiazepines and (azabenzimidazolylthio)alkoxy-substituted dihydroquinolinones for pharmaceutical purposes . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
The specific effects of 2-Acetoxymethyl-3,4-dimethoxypyridine on various types of cells and cellular processes are not well-documented in the available literature. It is known to be involved in the synthesis of compounds used for pharmaceutical purposes .
Molecular Mechanism
The molecular mechanism of action of 2-Acetoxymethyl-3,4-dimethoxypyridine is not well-documented in the available literature. It is known to act as a reagent in the synthesis of certain pharmaceutical compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine typically involves several steps, starting from readily available raw materials. One common method involves the methylation of 3,4-dimethoxypyridine, followed by acetylation to introduce the acetoxymethyl group . The reaction conditions often include the use of sodium hydroxide as a base and dimethyl phosphate as a methylating agent, with the reaction being carried out in an ice-water bath to control the temperature .
Industrial Production Methods
In industrial settings, the production of 2-acetoxymethyl-3,4-dimethoxypyridine may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Acetoxymethyl-3,4-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
類似化合物との比較
Similar Compounds
3,4-Dimethoxypyridine: A precursor in the synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine.
2-Chloromethyl-3,4-dimethoxypyridine: Another intermediate used in pharmaceutical synthesis.
Uniqueness
2-Acetoxymethyl-3,4-dimethoxypyridine is unique due to its specific functional groups, which confer distinct reactivity and applications. Its acetoxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various pharmaceuticals .
特性
IUPAC Name |
(3,4-dimethoxypyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7(12)15-6-8-10(14-3)9(13-2)4-5-11-8/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALICKMKNTYIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=CC(=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253806 | |
| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-99-0 | |
| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
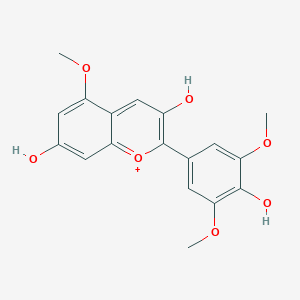


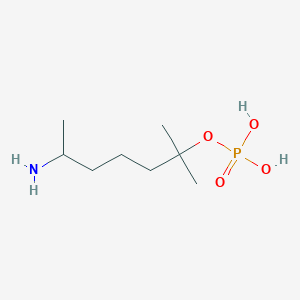
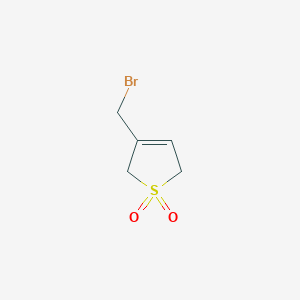

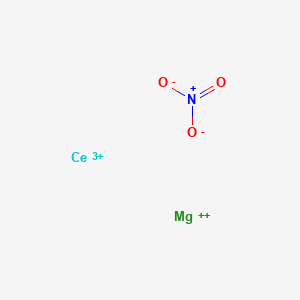

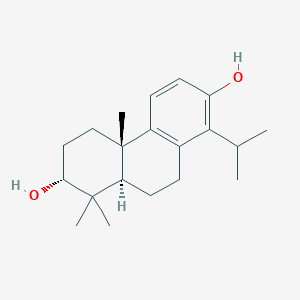
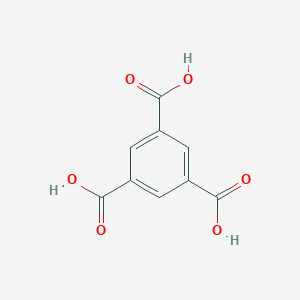
![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)
